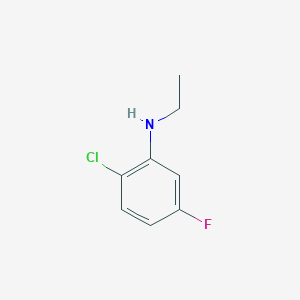
2-Chloro-N-ethyl-5-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-ethyl-5-fluoroaniline is an aromatic amine compound characterized by the presence of chlorine, ethyl, and fluorine substituents on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-ethyl-5-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of 2-chloro-5-fluoronitrobenzene with ethylamine, followed by reduction of the nitro group to an amine. The reaction conditions typically include the use of a solvent such as dimethylformamide (DMF) and a reducing agent like hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. The starting material, 2-chloro-5-fluoronitrobenzene, is subjected to nitration using nitric acid and sulfuric acid, followed by reduction with hydrogen gas in the presence of a palladium catalyst to yield the desired amine .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-ethyl-5-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine and fluorine substituents can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-Chloro-N-ethyl-5-fluoroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-ethyl-5-fluoroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoroaniline: Similar structure but lacks the ethyl group.
2-Chloro-N-methyl-5-fluoroaniline: Similar structure but with a methyl group instead of an ethyl group.
2-Chloro-4-fluoroaniline: Similar structure but with the fluorine substituent at a different position.
Uniqueness
2-Chloro-N-ethyl-5-fluoroaniline is unique due to the presence of both chlorine and fluorine substituents along with an ethyl group. This combination of substituents imparts specific chemical and physical properties, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C8H9ClFN |
|---|---|
Molecular Weight |
173.61 g/mol |
IUPAC Name |
2-chloro-N-ethyl-5-fluoroaniline |
InChI |
InChI=1S/C8H9ClFN/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5,11H,2H2,1H3 |
InChI Key |
VUEJCIGBDBYGDX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















